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Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic derivative of the

endogenous nucleoside adenosine. It belongs to a class of compounds known as adenosine

receptor agonists. Adenosine receptors, which are G protein-coupled receptors (GPCRs), are

classified into four subtypes: A₁, A₂ₐ, A₂₋, and A₃.[1][2] These receptors are ubiquitously

expressed throughout the human body and are involved in a myriad of physiological and

pathophysiological processes, making them attractive targets for therapeutic intervention.[1][2]

CPCA has been identified as a potent agonist at the A₂ adenosine receptor subtype.[3] This

technical guide provides a comprehensive overview of the pharmacological profile of CPCA,

including its receptor binding affinity, functional activity, and the signaling pathways it

modulates.

Receptor Binding Affinity and Selectivity
The binding affinity of a ligand for its receptor is a critical determinant of its potency and

potential for off-target effects. The affinity is typically quantified by the inhibition constant (Kᵢ),

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1247455?utm_src=pdf-interest
https://www.benchchem.com/product/b1247455?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31333104/
https://www.researchgate.net/publication/334555373_Therapeutic_Potential_of_Agonists_and_Antagonists_of_A1_A2a_A2b_And_A3_Adenosine_Receptors
https://pubmed.ncbi.nlm.nih.gov/31333104/
https://www.researchgate.net/publication/334555373_Therapeutic_Potential_of_Agonists_and_Antagonists_of_A1_A2a_A2b_And_A3_Adenosine_Receptors
https://www.medchemexpress.com/5-n-cyclopropyl-carboxamidoadenosine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


which represents the concentration of the ligand required to occupy 50% of the receptors in a

radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.

While comprehensive binding data for CPCA across all four adenosine receptor subtypes is not

readily available in a single consolidated source, the available information and data from

structurally related compounds allow for an initial characterization.

Table 1: Adenosine Receptor Binding Affinities of CPCA and Related Compounds

Compoun
d

A₁ Kᵢ (nM)
A₂ₐ Kᵢ
(nM)

A₂₋ Kᵢ
(nM)

A₃ Kᵢ (nM) Species
Referenc
e

CPCA
Data not

available

Data not

available

Data not

available

Data not

available

NECA

(structurall

y related)

14 20
EC₅₀ =

2400
6.2 Human [4]

Note: Data for the structurally related compound 5'-N-Ethylcarboxamidoadenosine (NECA) is

provided for comparative purposes. The 5'-carboxamide substitution is a key structural feature

shared with CPCA.

Functional Activity
The functional activity of CPCA is determined by its ability to elicit a cellular response upon

binding to an adenosine receptor. For adenosine receptors, a primary signaling pathway

involves the modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic

adenosine monophosphate (cAMP) levels. A₂ₐ and A₂₋ receptors are typically coupled to the

Gαs protein, which stimulates adenylyl cyclase and increases cAMP production.[5][6][7]

Conversely, A₁ and A₃ receptors are generally coupled to the Gαi/o protein, which inhibits

adenylyl cyclase and decreases cAMP levels.[5][6][7]

CPCA has been shown to be a potent agonist at A₂ receptors, stimulating the production of

cAMP.

Table 2: Functional Activity of CPCA at Adenosine Receptors
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Parameter A₁ Receptor A₂ Receptor A₃ Receptor Reference

Functional Assay
Data not

available

Stimulation of

cAMP production

Data not

available

EC₅₀/IC₅₀
Data not

available

EC₅₀ = 5.3 µM

(in CHO-K1

cells)

Data not

available

G Protein

Coupling
Gαi/o (Inhibitory)

Gαs

(Stimulatory)
Gαi/o (Inhibitory) [5][6][7]

Signaling Pathways
The activation of adenosine receptors by CPCA initiates a cascade of intracellular signaling

events. As an A₂ receptor agonist, CPCA primarily signals through the Gαs-adenylyl cyclase-

cAMP pathway.

A₂ Receptor Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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